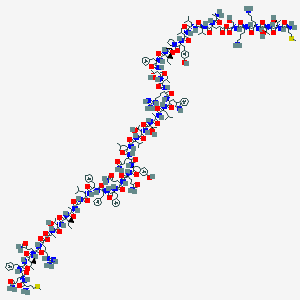
psbF protein, Chlamydomonas reinhardti
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PsbF protein, Chlamydomonas reinhardti, also known as this compound, is a useful research compound. Its molecular formula is C246H378N58O61S2 and its molecular weight is 5188 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Proteins - Hemeproteins - Cytochromes - Cytochrome b Group - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
化学反应分析
Structural Role in Cytochrome b<sub>559</sub> Formation
PsbF pairs with PsbE to form the heterodimeric Cyt b<sub>559</sub>, which contains a heme group coordinated by histidine residues (His-22 in PsbE and His-24 in PsbF) . Key structural features include:
-
Heme Binding : The heme group participates in redox reactions, cycling between oxidized (Fe³⁺) and reduced (Fe²⁺) states to protect PSII from photoinhibition .
-
Transmembrane Orientation : Unlike other organisms, C. reinhardtii PsbF lacks the "positive-inside" rule for thylakoid membrane insertion, suggesting unique assembly mechanisms .
Redox Reactions and Photoprotection
Cyt b<sub>559</sub> acts as a redox valve under high-light stress, mitigating reactive oxygen species (ROS) generation:
-
Electron Transfer Pathway :
Heme Fe3+ +e−→Heme Fe2+This reaction is critical for dissipating excess electrons during PSII photodamage .
-
Interaction with α-Tocopherol Quinone : In PSII repair intermediates, α-tocopherol quinone localizes near Cyt b<sub>559</sub>, acting as an electron acceptor to prevent ROS generation .
Role in PSII Assembly
PsbF is integral to early PSII assembly steps:
-
Reaction Center Formation : PsbE/PsbF binds newly synthesized D2, forming a pre-complex before D1 integration .
-
Stabilization of D1 : Assembly factors like OHP2 and RBD1 require Cyt b<sub>559</sub> to stabilize D1 during translation .
-
Interaction with Assembly Factors :
Repair Cycle and Proteolysis
During PSII repair, PsbF-associated mechanisms facilitate D1 degradation and reactivation:
-
Dephosphorylation : Protein phosphatases (PBCP, PPH1) dephosphorylate damaged D1, enabling proteolysis .
-
PsbO Release : Thylakoid Enriched Factor 14 (TEF14) displaces PsbO, promoting D1 degradation .
-
Photoprotective Shuttling : α-Tocopherol quinone adjacent to Cyt b<sub>559</sub> accepts electrons from the heme, reducing ROS production during repair .
Genetic and Transcriptional Regulation
-
Operon Organization : Unlike cyanobacteria, C. reinhardtii psbF is transcribed separately from psbL and psbJ, indicating unique regulatory mechanisms .
-
Mutant Phenotypes :
Comparative Insights Across Species
Key Research Findings
-
Heme Redox Potential : The midpoint potential of Cyt b<sub>559</sub> in C. reinhardtii is ~+120 mV, enabling participation in both linear and cyclic electron flow .
-
α-Tocopherol Quinone Localization : Cryo-EM structures reveal its binding pocket near PsbF, suggesting a direct role in photoprotection .
-
Gene Expression : psbF transcription is upregulated under high light, correlating with PSII repair demands .
属性
CAS 编号 |
147651-80-7 |
|---|---|
分子式 |
C246H378N58O61S2 |
分子量 |
5188 g/mol |
IUPAC 名称 |
[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl] (4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S,3S)-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]oxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[[(2S)-2-aminopropanoyl]amino]-5-oxopentanoate |
InChI |
InChI=1S/C246H378N58O61S2/c1-35-131(20)193(296-225(344)176(115-147-68-49-41-50-69-147)282-213(332)161(87-93-182(252)314)269-205(324)155(250)99-106-366-33)232(351)276-165(91-97-186(256)318)212(331)277-167(77-60-104-262-246(259)260)243(362)365-242(361)137(26)267-235(354)196(138(27)306)301-234(353)195(133(22)37-3)295-203(322)135(24)265-187(319)121-264-207(326)168(108-123(4)5)278-220(339)173(113-145-64-45-39-46-65-145)283-222(341)174(114-146-66-47-40-48-67-146)284-221(340)172(112-144-62-43-38-44-63-144)280-214(333)163(89-95-184(254)316)271-211(330)162(88-94-183(253)315)273-219(338)175(117-149-79-83-152(312)84-80-149)281-215(334)164(90-96-185(255)317)272-218(337)170(110-125(8)9)286-230(349)192(130(18)19)294-238(357)201(143(32)311)303-239(358)198(140(29)308)298-204(323)136(25)266-217(336)169(109-124(6)7)279-223(342)178(119-151-120-263-157-73-54-53-72-154(151)157)285-209(328)160(76-59-103-261-245(257)258)274-228(347)191(129(16)17)293-237(356)200(142(31)310)300-226(345)177(116-148-70-51-42-52-71-148)288-233(352)194(132(21)36-2)297-227(346)181-78-61-105-304(181)241(360)179(118-150-81-85-153(313)86-82-150)289-231(350)190(128(14)15)292-224(343)171(111-126(10)11)287-229(348)189(127(12)13)291-216(335)166(268-202(321)134(23)249)92-98-188(320)364-244(363)180(122-305)290-210(329)158(74-55-57-101-247)270-208(327)159(75-56-58-102-248)275-236(355)197(139(28)307)302-240(359)199(141(30)309)299-206(325)156(251)100-107-367-34/h38-54,62-73,79-86,120,123-143,155-156,158-181,189-201,263,305-313H,35-37,55-61,74-78,87-119,121-122,247-251H2,1-34H3,(H2,252,314)(H2,253,315)(H2,254,316)(H2,255,317)(H2,256,318)(H,264,326)(H,265,319)(H,266,336)(H,267,354)(H,268,321)(H,269,324)(H,270,327)(H,271,330)(H,272,337)(H,273,338)(H,274,347)(H,275,355)(H,276,351)(H,277,331)(H,278,339)(H,279,342)(H,280,333)(H,281,334)(H,282,332)(H,283,341)(H,284,340)(H,285,328)(H,286,349)(H,287,348)(H,288,352)(H,289,350)(H,290,329)(H,291,335)(H,292,343)(H,293,356)(H,294,357)(H,295,322)(H,296,344)(H,297,346)(H,298,323)(H,299,325)(H,300,345)(H,301,353)(H,302,359)(H,303,358)(H4,257,258,261)(H4,259,260,262)/t131-,132-,133-,134-,135-,136-,137-,138+,139+,140+,141+,142+,143+,155-,156-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,189-,190-,191-,192-,193-,194-,195-,196-,197-,198-,199-,200-,201-/m0/s1 |
InChI 键 |
QIHUMGYMUVHMKJ-APRVKXMASA-N |
SMILES |
CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CC7=CC=CC=C7)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(C)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)OC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CC8=CC=CC=C8)NC(=O)C(CCC(=O)N)NC(=O)C(CCSC)N)NC(=O)C9CCCN9C(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)OC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C(CCSC)N)NC(=O)C(C)N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)N[C@@H](CC7=CC=CC=C7)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C)C(=O)OC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC8=CC=CC=C8)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCSC)N)NC(=O)[C@@H]9CCCN9C(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)OC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCSC)N)NC(=O)[C@H](C)N |
规范 SMILES |
CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CC7=CC=CC=C7)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(C)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)OC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CC8=CC=CC=C8)NC(=O)C(CCC(=O)N)NC(=O)C(CCSC)N)NC(=O)C9CCCN9C(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)OC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C(CCSC)N)NC(=O)C(C)N |
Key on ui other cas no. |
147651-80-7 |
同义词 |
psbF protein, Chlamydomonas reinhardti |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















